![molecular formula C17H18ClN3O5S2 B5098967 2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B5098967.png)
2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core thiophene ring. The process may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The chloropyrimidine and methylsulfanyl groups are introduced through substitution reactions, often using reagents like chlorinating agents and methylthiolating agents.
Amidation: The amido group is introduced via amidation reactions, typically using amines and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloropyrimidine group can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-methylsulfanyl-pyrimidine: Shares the pyrimidine core but lacks the thiophene ring and other substituents.
2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid: Similar in having a pyrimidine ring with a methylsulfanyl group but differs in other functional groups and overall structure.
Uniqueness
2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups and the presence of both a thiophene and pyrimidine ring
Eigenschaften
IUPAC Name |
diethyl 5-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S2/c1-5-25-15(23)10-8(3)12(16(24)26-6-2)28-14(10)21-13(22)11-9(18)7-19-17(20-11)27-4/h7H,5-6H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFWDNRWZRKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-fluorobenzyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5098886.png)
![3-(Furan-2-yl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B5098894.png)
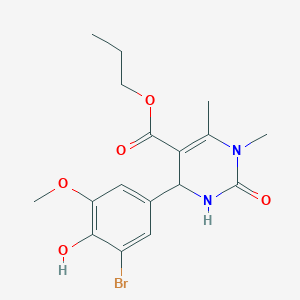
![3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5098915.png)
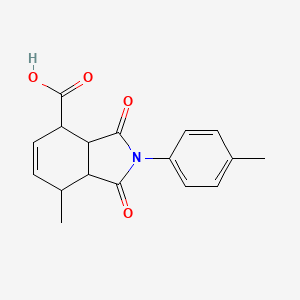
![2-(3-phenylpropyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5098933.png)
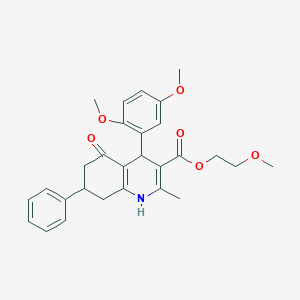
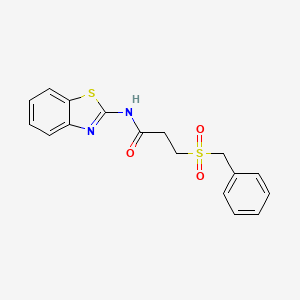
![6-(methylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5098948.png)
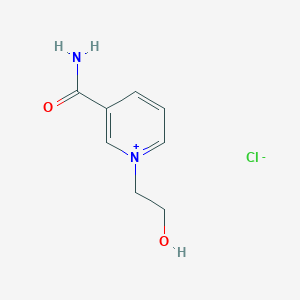
![N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide](/img/structure/B5098974.png)
![N-(2,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5098975.png)
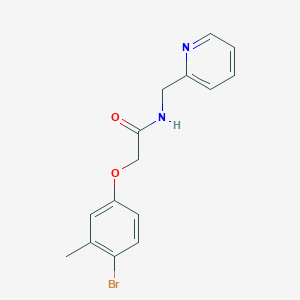
![5-{[(4-chlorophenyl)acetyl]amino}isophthalamide](/img/structure/B5098985.png)
